3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and ethanol under reflux conditions. This process forms the pyrrole ring through a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization are often employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorophenyl group can enhance binding affinity and selectivity, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-1H-pyrrole-2,5-dione: Similar structure with a different position of the fluorophenyl group.
3-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione: Similar pyrrole core with a methoxy group instead of fluorine.
3-(4-Nitrophenyl)-1H-pyrrole-2,5-dione: Similar pyrrole core with a nitro group instead of fluorine.
Uniqueness: 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity, making it distinct from its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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